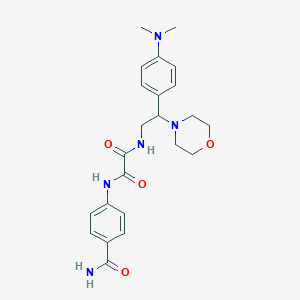

N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Description

N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a structurally complex oxalamide derivative. These substituents are known to influence solubility, bioavailability, and receptor interactions in drug design .

Properties

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-27(2)19-9-5-16(6-10-19)20(28-11-13-32-14-12-28)15-25-22(30)23(31)26-18-7-3-17(4-8-18)21(24)29/h3-10,20H,11-15H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHHSXFREWHKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

The compound’s effects on biochemical pathways are not well documented. Given its structure, it may potentially influence various biochemical pathways. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might affect.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would largely depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, identified by CAS number 922937-76-6, is a synthetic compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of 439.5 g/mol. This compound features a complex structure that suggests various possible interactions with biological targets.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological pathways:

- Targeting Enzymes and Receptors : The presence of the dimethylamino group may enhance its ability to cross the blood-brain barrier and interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.

- Modulation of Signaling Pathways : The oxalamide moiety could potentially influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Pharmacological Properties

Recent studies have indicated that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antidepressant Effects : Compounds with dimethylamino groups have been shown to modulate serotonin transporter activity, suggesting potential antidepressant properties.

- Anticancer Activity : Certain oxalamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Study 1: Antidepressant Activity

A study examining the effects of similar compounds on serotonin transporters revealed that analogs of this compound significantly inhibited serotonin uptake in HEK293 cells expressing the human serotonin transporter (hSERT). This inhibition was shown to be dose-dependent and reversible upon application of fluoxetine, a known selective serotonin reuptake inhibitor (SSRI) .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound were tested against breast cancer cells (MCF-7) and showed significant reductions in cell viability at concentrations above 10 µM .

Data Table: Biological Activities

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a compound with significant potential in various scientific research applications. This article explores its properties, mechanisms of action, and potential uses in medicinal chemistry and drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the compound may target specific kinases or transcription factors that are overexpressed in cancer cells, leading to apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that are crucial for the survival of pathogenic microorganisms. By inhibiting these enzymes, it may serve as a lead compound for developing new antimicrobial agents. Studies have demonstrated that modifications to the oxalamide structure can enhance enzyme binding affinity and selectivity.

Neuropharmacological Effects

Given the presence of a dimethylamino group, this compound may also be explored for neuropharmacological applications. Compounds with similar amine functionalities have been linked to modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for research into treatments for neurological disorders such as depression and anxiety.

Drug Delivery Systems

The morpholinoethyl component suggests potential applications in drug delivery systems. Research has indicated that compounds designed to interact with cellular membranes can enhance the bioavailability of therapeutic agents. This compound could be utilized in formulating nanoparticles or liposomes for targeted drug delivery to specific tissues.

Case Study 1: Antitumor Activity Assessment

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound against bacterial strains resistant to conventional antibiotics. The findings revealed that it effectively inhibited the growth of several Gram-negative bacteria by targeting beta-lactamases, which are enzymes responsible for antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Analogues in Medicinal Chemistry

a. Antimicrobial Isoindoline-1,3-dione Derivatives (GMC Series) Compounds like GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) feature halogenated aryl groups and isoindoline-1,3-dione moieties. These derivatives exhibit antimicrobial activity, likely due to electron-withdrawing substituents enhancing membrane penetration.

b. Anticancer Fluorinated Oxalamides Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) includes trifluoromethyl and pyridyl groups, which enhance metabolic stability and kinase inhibition. The target compound’s morpholinoethyl group may similarly modulate kinase interactions but with distinct selectivity due to the dimethylamino-phenyl substitution .

Flavoring Agents

a. Umami Agonists (e.g., S336) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a high-potency umami flavoring agent. Its methoxy and pyridyl groups are critical for TAS1R1/TAS1R3 receptor activation. The target compound’s carbamoyl and morpholino groups lack the aromatic flexibility required for flavor receptor binding, suggesting divergent applications .

Toxicological Profiles

16.101) exhibit high safety margins (NOEL = 100 mg/kg/day, margin >500 million). While the target compound’s safety data are unavailable, its polar substituents (carbamoyl, morpholino) may reduce toxicity compared to lipophilic analogs .

Physicochemical Comparison

*Predicted using substituent contributions (carbamoyl: -1.5, morpholino: -0.7).

Research Implications

The target compound’s unique combination of carbamoyl and morpholino groups distinguishes it from antimicrobial, flavoring, and anticancer oxalamides. Future studies should prioritize:

ADMET Profiling : Evaluate solubility and toxicity relative to analogs.

Synthesis Optimization : Improve yield and purity via modified coupling strategies.

Q & A

What are the key challenges in synthesizing N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized?

Basic Research Focus

Synthesis of this oxalamide derivative involves multi-step coupling reactions. Key challenges include steric hindrance from bulky substituents (e.g., morpholinoethyl, dimethylaminophenyl) and maintaining regioselectivity during amide bond formation.

- Methodology :

- Coupling Reagents : Carbodiimides like DCC or EDCI with HOBt are commonly used to activate carboxylic acids for amide bond formation .

- Solvent/Temperature : Dichloromethane (DCM) or DMF under reflux (40–60°C) improves reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product (>90%) .

How can structural discrepancies in NMR data for oxalamide derivatives be resolved during characterization?

Basic Research Focus

Discrepancies may arise from conformational flexibility or impurities.

- Methodology :

- Multi-NMR Techniques : Use - HSQC/HMBC to confirm connectivity, especially for overlapping peaks in aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H] for CHNO) .

- X-ray Crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural features influence target binding?

Advanced Research Focus

The dimethylaminophenyl and morpholino groups suggest potential kinase or GPCR modulation.

- Methodology :

- Kinase Inhibition Assays : Use ATP-competitive ELISA with recombinant kinases (e.g., EGFR, PI3K) to measure IC values .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY) to assess permeability across Caco-2 monolayers, leveraging the compound’s lipophilicity (LogP ~3.5 predicted) .

- SAR Insights : Analog studies show electron-donating groups (e.g., dimethylamino) enhance binding to hydrophobic pockets, while morpholino improves solubility .

How can contradictory data in structure-activity relationship (SAR) studies be addressed?

Advanced Research Focus

Contradictions often stem from assay variability or substituent electronic effects.

- Methodology :

- Consistent Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .

- Meta-Analysis : Compare datasets across analogs (e.g., fluorobenzyl vs. methoxybenzyl derivatives) to identify trends .

What strategies improve the metabolic stability of this compound in preclinical studies?

Advanced Research Focus

Oxalamides are prone to hydrolysis in vivo.

- Methodology :

- Prodrug Design : Introduce ester or carbamate groups at labile sites (e.g., morpholinoethyl) to delay degradation .

- Cytochrome P450 Screening : Use human liver microsomes to identify metabolic hotspots (e.g., dimethylamino demethylation) and block with deuterium .

- Stability Assays : Monitor half-life in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to guide formulation .

How can computational methods predict off-target interactions for this compound?

Advanced Research Focus

Leverage cheminformatics to minimize toxicity risks.

- Methodology :

- Pharmacophore Mapping : Use Schrödinger’s Phase to align with known off-targets (e.g., hERG, CYP3A4) .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

- MD Simulations : GROMACS-based simulations assess binding persistence to unintended targets (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.